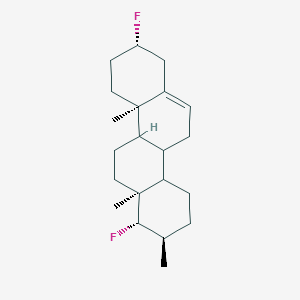
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of APR19 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the compound’s biological activity. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for APR19 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
APR19 undergoes various chemical reactions, including:
Oxidation: APR19 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: APR19 can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
APR19 has shown promise in various scientific research applications, including:
Oncology: APR19 has demonstrated anti-tumor activity in preclinical models of breast cancer. .
Endocrinology: As a progesterone receptor antagonist, APR19 is being studied for its potential use in treating hormone-dependent conditions.
Pharmacology: Research is ongoing to understand the pharmacokinetics and pharmacodynamics of APR19, which could lead to the development of new therapeutic agents.
作用機序
APR19 exerts its effects by selectively binding to the progesterone receptor and inhibiting its activity. This leads to a reduction in the expression of progesterone receptor and estrogen receptor alpha, which are key drivers of cell proliferation in hormone-dependent cancers . The compound also induces apoptosis (programmed cell death) in cancer cells by activating pathways such as poly(ADP-ribose) polymerase (PARP) cleavage .
類似化合物との比較
APR19 is unique compared to other progesterone receptor antagonists due to its selective and passive antagonistic properties. Similar compounds include:
Ulipristal acetate: Another progesterone receptor modulator that has shown anti-tumor activity but with different molecular mechanisms.
Mifepristone: A well-known progesterone receptor antagonist used for various medical applications, but with a broader range of effects and potential side effects.
APR19 stands out due to its distinct molecular mechanism and selective action, making it a promising candidate for further research and development in oncology and other fields.
特性
分子式 |
C21H32F2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene |
InChI |
InChI=1S/C21H32F2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h5,13,15-19H,4,6-12H2,1-3H3/t13-,15+,16?,17?,18?,19+,20+,21+/m1/s1 |
InChIキー |
UEILQXVVJHZGQK-KYFJQHFKSA-N |
異性体SMILES |
C[C@@H]1CCC2C3CC=C4C[C@H](CC[C@@]4(C3CC[C@@]2([C@H]1F)C)C)F |
正規SMILES |
CC1CCC2C3CC=C4CC(CCC4(C3CCC2(C1F)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)


![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
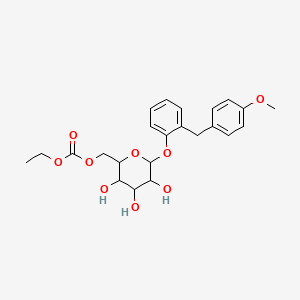
![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)

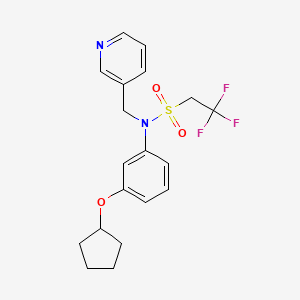
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)

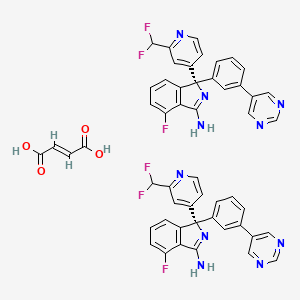
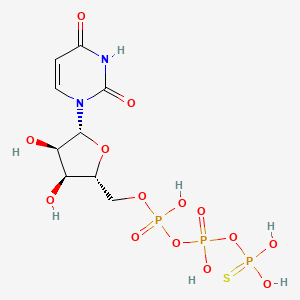
![3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)